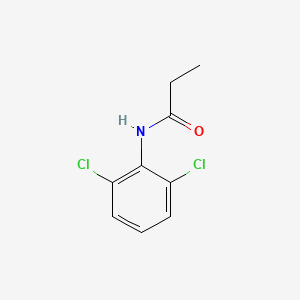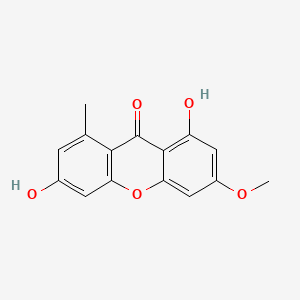![molecular formula C14H20N2O6 B1655462 (2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID CAS No. 36848-00-7](/img/structure/B1655462.png)
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID is a complex organic compound with a unique structure that includes both carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds and the introduction of carboxylic acid groups under controlled conditions. Common reagents used in the synthesis include carboxylic acids, amines, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties but different applications.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their antimicrobial properties.
Uniqueness
(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36848-00-7 |
|---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(E)-4-[6-[[(E)-3-carboxyprop-2-enoyl]amino]hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H20N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10-16-12(18)6-8-14(21)22/h5-8H,1-4,9-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b7-5+,8-6+ |
InChI Key |
WPUBWLUSKQXZNQ-KQQUZDAGSA-N |
SMILES |
C(CCCNC(=O)C=CC(=O)O)CCNC(=O)C=CC(=O)O |
Isomeric SMILES |
C(CCNC(=O)/C=C/C(=O)O)CCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(CCCNC(=O)C=CC(=O)O)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


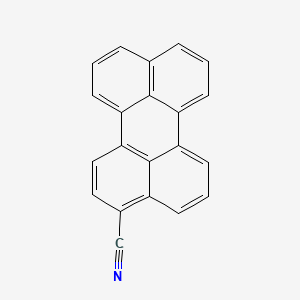
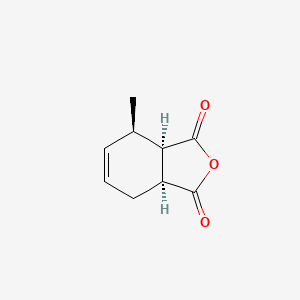
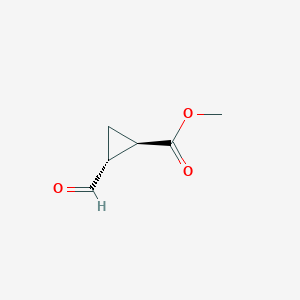
![2-hydroxy-5-[5-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1655387.png)
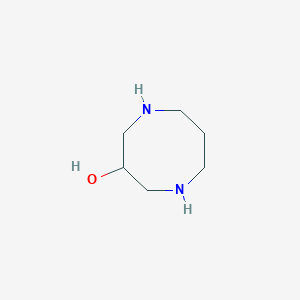
![2-Nitro-6-([1,2,4]triazol-4-yliminomethyl)-phenol](/img/structure/B1655390.png)
![1-(2-{(2E)-2-[(2-Chlorophenyl)methylidene]hydrazinyl}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B1655392.png)
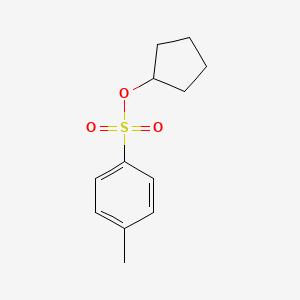

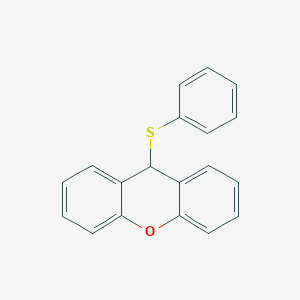
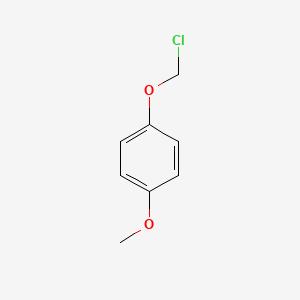
![Ethyl bicyclo[2.2.1]hept-2-ylacetate](/img/structure/B1655399.png)
